molecular formula C18H39N B047920 Trihexylamine CAS No. 102-86-3

Trihexylamine

Cat. No.: B047920
CAS No.: 102-86-3
M. Wt: 269.5 g/mol
InChI Key: DIAIBWNEUYXDNL-UHFFFAOYSA-N
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Description

Trihexylamine (C₁₈H₃₉N, molecular weight: 269.51 g/mol) is a tertiary amine with three linear hexyl chains attached to a central nitrogen atom. It is a colorless to pale yellow liquid with a density of 0.794 g/mL at 25°C, a boiling point of 150–159°C at 12 mmHg, and a melting point below -75°C . Its low water solubility and high viscosity make it suitable for hydrophobic applications, such as in ionic liquid synthesis and nanoparticle growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trihexylamine can be synthesized through several methods. One common method involves the reaction of hexylamine with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of nitriles. For example, the hydrogenation of hexanenitrile in the presence of a palladium catalyst can yield this compound. This method is preferred for large-scale production due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: Trihexylamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form the corresponding amine oxide using oxidizing agents such as hydrogen peroxide.

    Reduction: It can be reduced to secondary or primary amines under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemical Applications

Phase Transfer Catalyst
Trihexylamine is widely utilized as a phase transfer catalyst in organic synthesis. Its ability to facilitate the transfer of ions between immiscible phases enhances reaction rates and yields in various chemical processes. For instance, it has been employed in nucleophilic substitution reactions where it effectively increases the solubility of reactants in organic solvents.

Reagent in Organic Synthesis
In addition to its role as a catalyst, THA serves as a reagent in numerous organic synthesis pathways, particularly in the formation of complex organic molecules. Its nucleophilic nature allows it to participate in various chemical transformations.

Table 1: Chemical Applications of this compound

ApplicationDescription
Phase Transfer CatalystFacilitates ion transfer between immiscible phases
Organic Synthesis ReagentParticipates in nucleophilic substitution reactions

Biological Applications

Extraction and Purification
this compound is employed in the extraction and purification of biological molecules, such as succinic acid from fermentation broths. This application is particularly relevant in the pharmaceutical industry where purity is crucial for drug formulation .

Antimicrobial Properties
Research indicates that THA exhibits significant antimicrobial activity against various bacterial strains. A study showed that its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (MRSA) ranged from 3 to 6.5 µM, demonstrating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)
Staphylococcus aureus3-6.5
Escherichia coli6.5
Pseudomonas aeruginosa6.5

Medical Applications

Intermediate in Pharmaceutical Synthesis
THA acts as an intermediate in the synthesis of various pharmaceuticals, contributing to the development of drugs with enhanced efficacy and reduced side effects. Its role in drug formulation is critical due to its ability to modify pharmacokinetic properties.

Cytotoxicity Studies
Studies have evaluated the cytotoxic effects of THA on different cell lines, revealing low cytotoxicity against human embryonic kidney cells (HEK293). The selectivity indices greater than 25 suggest a favorable therapeutic window for further development.

Case Study: Trypanocidal Activity

This compound has shown potential in treating Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies indicated that the monocationic trihexylammonium salt exhibited an effective concentration (EC) value of 23 nM against T. b. brucei, suggesting its utility in overcoming drug resistance compared to traditional treatments like pentamidine.

Industrial Applications

Dyes and Pesticides Production
In industrial settings, THA is used for producing dyes and pesticides, leveraging its chemical properties to enhance product performance.

Metal Recovery Processes
THA serves as an extractant in metal recovery processes, particularly for precious metals from ores and electronic waste, showcasing its versatility in resource recovery applications.

Table 3: Industrial Applications of this compound

ApplicationDescription
Dyes ProductionUsed as a precursor for dye synthesis
Pesticides ProductionEnhances performance of agricultural chemicals
Metal RecoveryExtractant for precious metals from ores

Mechanism of Action

The mechanism of action of trihexylamine involves its ability to act as a nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to participate in various chemical reactions, including nucleophilic substitution and catalysis. In biological systems, this compound can interact with cellular membranes and proteins, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

Property Triethylamine Tributylamine Trihexylamine Trioctylamine
Molecular Formula C₆H₁₅N C₁₂H₂₇N C₁₈H₃₉N C₂₄H₅₁N
Molecular Weight (g/mol) 101.19 185.36 269.51 353.67
Boiling Point (°C) 89–90 120–125 150–159 (12 mmHg) 290–300
Density (g/mL, 25°C) 0.728 0.778 0.794 0.815
Solubility Miscible in water Low water solubility Very low solubility Insoluble in water
Viscosity Low Moderate High Very high
Key References

Key Trends :

  • Increasing alkyl chain length correlates with higher density, boiling point, and hydrophobicity.
  • This compound balances moderate volatility with sufficient hydrophobicity for applications requiring phase separation .

Bioactivity and Structure–Activity Relationships (SAR)

Compound MIC Against MRSA (µM) MIC Against M. tuberculosis (µM) Toxicity (HEK 293 Cell Line)
Hexylamine 50–100 >100 Low
Dihexylamine 25–50 >100 Moderate
This compound 3–6.5 >100 Low
Trioctylamine 0.5–1.5 0.02 High
Tribenzylamine 6.5 N/A Moderate

SAR Insights :

  • Chain Length : Antimicrobial activity increases with longer alkyl chains (e.g., trioctylamine has 100× lower MIC for M. tuberculosis than this compound) .
  • Branching : Linear chains (this compound) outperform branched analogs (dicyclohexylamine) in bioactivity .
  • Substitution : Tertiary amines (this compound) are more active than primary/secondary analogs (hexylamine, dihexylamine) due to enhanced membrane disruption .

Catalytic Performance

Amine Application TON TOF (h⁻¹) H₂ Yield (%)
Triethylamine FA Dehydrogenation 150,000 50,000 56
This compound FA Dehydrogenation 706,500 256,000 55–76
DBU H₂ Production N/A N/A 92
  • Volatility Impact : this compound’s low volatility improves catalyst longevity compared to triethylamine .

Biological Activity

Trihexylamine (THA), a tertiary amine with the chemical formula C18_{18}H39_{39}N, is characterized by three hexyl groups attached to a nitrogen atom. This compound has garnered attention for its biological activities, particularly in antimicrobial and cytotoxic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a colorless to pale yellow liquid with a distinct amine odor. It can be synthesized through various methods, including:

  • Nucleophilic Substitution : Reacting hexylamine with hexyl bromide in the presence of sodium hydroxide.
  • Catalytic Hydrogenation : Hydrogenating hexanenitrile using a palladium catalyst for large-scale production.

These methods yield this compound efficiently, making it suitable for industrial applications.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Research indicates that its biological activity correlates positively with the length of the alkyl chains in tertiary amines.

Structure-Activity Relationship (SAR)

A study examined the antimicrobial efficacy of this compound compared to other amines, revealing that:

  • Minimum Inhibitory Concentrations (MICs) for this compound against Staphylococcus aureus (MRSA) ranged from 3 to 6.5 µM.
  • In contrast, hexylamine showed MICs between 50 to 100 µM against the same pathogens.

The trend suggests that increasing the number of carbon atoms in the alkyl chains enhances antimicrobial activity (Table 1).

CompoundMIC (µM) against MRSAMIC (µM) against E. coliMIC (µM) against P. aeruginosa
Hexylamine50-10050-10050-100
This compound3-6.56.56.5
Trioctylamine0.0233

This data indicates that this compound is significantly more effective than its shorter-chain counterparts, highlighting its potential as an antimicrobial agent.

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound's cytotoxic effects have been evaluated in various cell lines. A study reported low cytotoxicity against human embryonic kidney cells (HEK293), with selectivity indices greater than 25, suggesting a favorable therapeutic window for further development.

Case Study: Trypanocidal Activity

This compound has also demonstrated potential in treating Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies revealed that:

  • The monocationic trihexylammonium salt exhibited an EC50_{50} value of 23 nM against T. b. brucei, indicating potent trypanocidal activity.
  • This compound was effective against both wild-type and resistant strains, suggesting its utility in overcoming drug resistance.

Comparative Potency

When compared with established treatments such as pentamidine (EC50_{50} = 10 nM), this compound showed comparable efficacy but with a lower risk of cross-resistance due to its unique mechanism of action.

Environmental Applications

Beyond its biological activities, this compound has applications in environmental remediation processes. It has been utilized as an extractant for removing contaminants from wastewater, demonstrating high extraction efficiencies due to its ability to form complexes with various pollutants.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize trihexylamine with high purity for experimental use?

  • Methodological Answer : this compound synthesis typically involves alkylation of ammonia with hexyl halides. To ensure purity, use fractional distillation under reduced pressure (boiling point: 263–265°C at 760 mmHg) and confirm purity via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy . For characterization, report melting point, viscosity, and solubility in water (limited data available; prioritize experimental determination). Document all steps in the "Experimental" section of manuscripts, adhering to reproducibility standards by including reagent grades, equipment specifications, and purification protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent skin exposure, as this compound’s toxicological profile is not fully established . In case of spills, neutralize with weak acids (e.g., diluted acetic acid) and dispose of waste according to local regulations (UN 2735, Hazard Class 8) . Always work in a fume hood to minimize inhalation risks, and refer to Safety Data Sheets (SDS) for emergency response guidelines .

Q. How should researchers design experiments to study this compound’s physicochemical properties?

  • Methodological Answer : Prioritize measuring vapor pressure (<1 mm Hg at 20°C), density (0.7984 g/cm³), and decomposition products (e.g., carbon monoxide, nitrogen oxides) . Use differential scanning calorimetry (DSC) for thermal stability analysis and UV-Vis spectroscopy to monitor reactivity with strong oxidizers. Report inconsistencies in literature data (e.g., conflicting solubility values) by replicating experiments under controlled conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s solvent interactions be resolved in catalysis studies?

  • Methodological Answer : Contradictions often arise from varying solvent polarities or impurities. Use contradiction analysis frameworks (e.g., TRIZ model) to isolate variables . For example, if this compound exhibits unexpected reactivity in polar aprotic solvents, conduct controlled experiments with rigorously dried solvents and compare results to computational simulations (e.g., COSMO-RS theory) . Publish raw datasets in supplementary materials to enable peer validation .

Q. What advanced techniques validate this compound’s role in stabilizing metal-organic frameworks (MOFs)?

  • Methodological Answer : Employ X-ray photoelectron spectroscopy (XPS) to analyze amine-metal binding sites and thermogravimetric analysis (TGA) to assess thermal stability. Compare this compound’s performance to other amines (e.g., triethylamine) in MOF synthesis, noting differences in crystallinity (via XRD) and surface area (via BET analysis). Address discrepancies in stability by testing under inert vs. ambient atmospheres .

Q. How do researchers assess this compound’s environmental impact in ecotoxicology studies?

  • Methodological Answer : Conduct acute toxicity assays using Daphnia magna or algal species, adhering to OECD Test Guidelines. Measure LC50 values and bioaccumulation potential via HPLC-MS. If results conflict with predictive models (e.g., QSAR), investigate metabolite formation or matrix effects (e.g., sediment interactions). Cite regulatory data gaps (e.g., missing RTECS listings) to advocate for extended ecotoxicological profiling .

Properties

IUPAC Name

N,N-dihexylhexan-1-amine
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InChI

InChI=1S/C18H39N/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3
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InChI Key

DIAIBWNEUYXDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)CCCCCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H39N
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DSSTOX Substance ID

DTXSID8059263, DTXSID301022397
Record name N,N-Dihexyl-1-hexanamine
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Molecular Weight

269.5 g/mol
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Physical Description

Liquid, Liquid; [Alfa Aesar MSDS]
Record name 1-Hexanamine, N,N-dihexyl-
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CAS No.

102-86-3, 68038-01-7
Record name Trihexylamine
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Record name 1-Hexanamine, N,N-dihexyl-
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Synthesis routes and methods I

Procedure details

Example 2 was carried out in laboratory plant 2. By means of metering pumps, 2280 g/h of methyl formate as stream (1a) and 950 g/h of water as stream (1c) were metered into the stirred vessel A1. Stream (1c) was taken off from the mixing vessel X and was composed of fresh water via stream (1b) and recycle water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was operated at 108° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3.1603 g/h of tri-n-hexylamine were fed via stream (8a) into the latter. The output from tube reactor A3 was introduced into tube reactor A4. A further 1603 g/h of tri-n-hexylamine were fed via stream (8b) into the latter. Streams (8a) and (8b) were taken off from the vessel Y which served to distribute tri-n-hexylamine recirculated via stream (8) over the two tube reactors A3 and A4. Tube reactor A3 was operated at 105° C. and 1.3 MPa abs, and tube reactor A4 was operated at 106° C. and 1.3 MPa abs. A product mixture comprising 49.8% by weight of tri-n-hexylamine, 16.9% by weight of formic acid, 12.3% by weight of methanol, 7.9% by weight of water and 11.5% by weight of methyl formate was obtained as stream (2).
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Synthesis routes and methods II

Procedure details

Example 1 was carried out in laboratory plant 1. By means of metering pumps, 1760 g/h of methyl formate as stream (1a) and 849 g/h of water as stream (1c) were metered into the stirred vessel A1. Stream (1c) was taken off from the mixing vessel X and was composed of fresh water via stream (1b) and recycle water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was likewise operated at 110° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3. 1964 g/h of tri-n-hexylamine were fed via stream (8a) into the latter. The output from tube reactor A3 was introduced into tube reactor A4. A further 1661 g/h of tri-n-hexylamine were fed via stream (8b) into the latter. Streams (8a) and (8b) were taken off from the vessel Y which served to distribute tri-n-hexylamine recirculated via stream (8) over the two tube reactors A3 and A4. Tube reactor A3 was operated at 115° C. and 1.3 MPa abs, and tube reactor A4 was operated at 110° C. and 1.3 MPa abs. A product mixture comprising 58.4% by weight of tri-n-hexylamine, 16.4% by weight of formic acid, 12.3% by weight of methanol, 7.8% by weight of water and 6.9% by weight of methyl formate was obtained as stream (2).
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Synthesis routes and methods III

Procedure details

Example 1 was carried out in laboratory plant 1. 1760 g/h of methyl formate via stream (1a) and 849 g/h of water via stream (1c) were metered by means of metering pumps into the stirred vessel A1. Stream (1c) was taken from the mixing vessel X and was composed of fresh water via stream (1b) and recycled water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was likewise operated at 110° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3. 1964 g/h of tri-n-hexylamine were fed via stream (8a) into this tube reactor A3. The output from tube reactor A3 was introduced into tube reactor A4. A further 1661 g/h of tri-n-hexylamine were fed via stream (8b) into this tube reactor A4. The streams (8a) and (8b) were taken from the vessel Y which served to distribute the tri-n-hexylamine recirculated via stream (8) to the two tube reactors A3 and A4. Tube reactor A3 was operated at 115° C. and 1.3 MPa abs, and tube reactor A4 was operated at 110° C. and 1.3 MPa abs. A product mixture comprising 58.4% by weight of tri-n-hexylamine, 16.4% by weight of formic acid, 12.3% by weight of methanol, 7.8% by weight of water and 6.9% by weight of methyl formate was obtained as stream (2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trihexylamine
Reactant of Route 2
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Reactant of Route 2
Trihexylamine
Reactant of Route 3
Reactant of Route 3
Trihexylamine
Reactant of Route 4
Reactant of Route 4
Trihexylamine
Reactant of Route 5
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Reactant of Route 5
Trihexylamine
Reactant of Route 6
Reactant of Route 6
Trihexylamine

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